Purity Certification as a Bupropion Impurity Reference Standard
As a regulatory-grade reference standard for bupropion impurity quantification, the compound is supplied with a certificate of analysis (CoA) confirming ≥95% purity by HPLC . This level of purity documentation is distinct from generic research-grade 2-arylpropionic acids, which may not be accompanied by validated impurity methods or regulatory compliance data. The standard's specification enables direct use in analytical quality-by-design (AQbD) workflows for bupropion tablets [1].
| Evidence Dimension | Purity and regulatory documentation status |
|---|---|
| Target Compound Data | ≥95% HPLC purity with full characterization (NMR, MS, IR) and CoA suitable for ANDA |
| Comparator Or Baseline | Generic 2-arylpropionic acids (e.g., 2-phenyl-2-hydroxypropionic acid) typically sold at ≥95% but without impurity-specific method validation documentation |
| Quantified Difference | Not directly quantifiable (qualitative difference in documentation rigor and intended application) |
| Conditions | Supplier specifications (Delta-B, Synzeal) and regulatory guidance for impurity reference standards |
Why This Matters
Procurement of a documented impurity standard reduces the risk of method failure and regulatory queries during ANDA review by providing audit-ready characterization data, whereas generic alternatives require the user to perform and document complete re-characterization.
- [1] Gkountanas K, Malenović A, Dotsikas Y. Determination of Bupropion and Its Impurities via a Chaotropic Chromatography Method Following Analytical Quality-by-Design Principles for Method Development. Pharmaceuticals. 2022;15(10):1196. View Source
